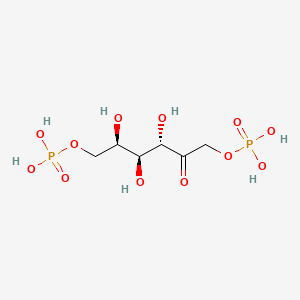
1,6-di-O-phosphono-D-tagatose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Keto-D-tagatose 1,6-bisphosphate is a D-tagatose 1,6-bisphosphate. It derives from a keto-D-tagatose.
Applications De Recherche Scientifique
Biochemical Applications
-
Substrate for Enzymatic Reactions
- 1,6-di-O-phosphono-D-tagatose serves as a substrate for specific aldolases, such as D-tagatose 1,6-diphosphate aldolase found in lactic streptococci. This enzyme has shown a preference for D-tagatose 1,6-diphosphate over fructose 1,6-diphosphate, indicating its significance in carbohydrate metabolism . The ability to measure intracellular levels of D-tagatose 1,6-diphosphate can provide insights into metabolic pathways involved in fermentation processes.
-
Metabolic Regulation
- Research indicates that D-tagatose and its phosphorylated forms can influence metabolic pathways. For instance, tagatose-1-phosphate has been shown to stimulate glucokinase activity, promoting glucose conversion to glucose-6-phosphate. This suggests that derivatives like this compound could play a role in regulating blood sugar levels and may have implications for diabetes management .
Drug Delivery Systems
-
Transdermal Delivery
- The compound has been explored for use in novel drug delivery systems, particularly transfersomes—vesicles that enhance the penetration of drugs through biological membranes. Formulations that include this compound have demonstrated improved transport capabilities for therapeutic agents across skin barriers. This application is particularly relevant for non-invasive delivery systems for insulin and other antidiabetic medications .
-
Carrier for Biologically Active Molecules
- Its unique structure allows it to act as a carrier for various biologically active substances. This property is leveraged to enhance the bioavailability of drugs by facilitating their transport through permeability barriers . The ability of this compound to improve the efficacy of drug formulations makes it a valuable component in pharmaceutical development.
Therapeutic Potential
-
Anticancer Applications
- Preliminary studies suggest that derivatives of D-tagatose may possess anticancer properties. The incorporation of this compound into drug formulations could enhance the cytotoxicity against cancer cell lines. Research on similar compounds indicates potential effectiveness against various types of cancer .
- Metabolic Disorders
Case Studies and Research Findings
Propriétés
Numéro CAS |
55529-38-9 |
|---|---|
Formule moléculaire |
C6H14O12P2 |
Poids moléculaire |
340.12 g/mol |
Nom IUPAC |
[(2R,3S,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H14O12P2/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16)/t3-,5+,6-/m1/s1 |
Clé InChI |
XPYBSIWDXQFNMH-PQLUHFTBSA-N |
SMILES |
C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)OP(=O)(O)O |
SMILES isomérique |
C([C@H]([C@@H]([C@@H](C(=O)COP(=O)(O)O)O)O)O)OP(=O)(O)O |
SMILES canonique |
C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)OP(=O)(O)O |
Key on ui other cas no. |
55529-38-9 |
Synonymes |
D-tagatose 1,6-diphosphate tagatose 1,6-diphosphate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















